molecular formula C9H12N4 B1463760 2-(2-METHYL-3H-IMIDAZO[4,5-B]PYRIDIN-3-YL)ETHANAMINE CAS No. 1284713-77-4

2-(2-METHYL-3H-IMIDAZO[4,5-B]PYRIDIN-3-YL)ETHANAMINE

Cat. No.: B1463760
CAS No.: 1284713-77-4
M. Wt: 176.22 g/mol
InChI Key: NKYLTMMATLQFAI-UHFFFAOYSA-N
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Description

2-(2-METHYL-3H-IMIDAZO[4,5-B]PYRIDIN-3-YL)ETHANAMINE is a heterocyclic compound that features an imidazo[4,5-b]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The imidazo[4,5-b]pyridine scaffold is known for its biological activity and is often explored in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHYL-3H-IMIDAZO[4,5-B]PYRIDIN-3-YL)ETHANAMINE typically involves the formation of the imidazo[4,5-b]pyridine core followed by functionalization at the 2-position. One common method involves the reaction of 2,3-diaminopyridine with an appropriate aldehyde or ketone under acidic conditions to form the imidazo[4,5-b]pyridine ring system . Subsequent alkylation at the 2-position with an appropriate alkyl halide yields the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-METHYL-3H-IMIDAZO[4,5-B]PYRIDIN-3-YL)ETHANAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazo[4,5-b]pyridine ring.

    Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

    Substitution: Alkylated derivatives at the amine group.

Mechanism of Action

The mechanism of action of 2-(2-METHYL-3H-IMIDAZO[4,5-B]PYRIDIN-3-YL)ETHANAMINE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, imidazo[4,5-b]pyridine derivatives have been shown to modulate GABA_A receptors and inhibit certain kinases . These interactions can lead to various downstream effects, including alterations in cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-METHYL-3H-IMIDAZO[4,5-B]PYRIDIN-3-YL)ETHANAMINE is unique due to its specific substitution pattern and the resulting biological activity. The presence of the 2-methyl group and the ethan-1-amine side chain can significantly influence its interaction with biological targets, making it a valuable compound for drug discovery and development .

Properties

CAS No.

1284713-77-4

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

2-(2-methylimidazo[4,5-b]pyridin-3-yl)ethanamine

InChI

InChI=1S/C9H12N4/c1-7-12-8-3-2-5-11-9(8)13(7)6-4-10/h2-3,5H,4,6,10H2,1H3

InChI Key

NKYLTMMATLQFAI-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1CCN)N=CC=C2

Canonical SMILES

CC1=NC2=C(N1CCN)N=CC=C2

Origin of Product

United States

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